molecular formula C13H10BrNO3S B15092915 (2E)-3-[5-bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid

(2E)-3-[5-bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid

Cat. No.: B15092915
M. Wt: 340.19 g/mol
InChI Key: CGNXDYXPCDKBEL-DAFODLJHSA-N
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Description

3-[5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid is a complex organic compound featuring a thiazole ring, a bromine atom, and a prop-2-enoic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid typically involves multiple stepsThe final step involves the formation of the prop-2-enoic acid group through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-[5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

3-[5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and prop-2-enoic acid group can also participate in various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiazole ring, bromine atom, and prop-2-enoic acid group allows for diverse applications and interactions that are not observed in simpler compounds .

Properties

Molecular Formula

C13H10BrNO3S

Molecular Weight

340.19 g/mol

IUPAC Name

(E)-3-[5-bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C13H10BrNO3S/c14-10-2-3-12(9(5-10)1-4-13(16)17)18-6-11-7-19-8-15-11/h1-5,7-8H,6H2,(H,16,17)/b4-1+

InChI Key

CGNXDYXPCDKBEL-DAFODLJHSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=C/C(=O)O)OCC2=CSC=N2

Canonical SMILES

C1=CC(=C(C=C1Br)C=CC(=O)O)OCC2=CSC=N2

Origin of Product

United States

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